

An In-Depth Technical Guide to 4-Benzylxy-3-methoxyphenylacetonitrile

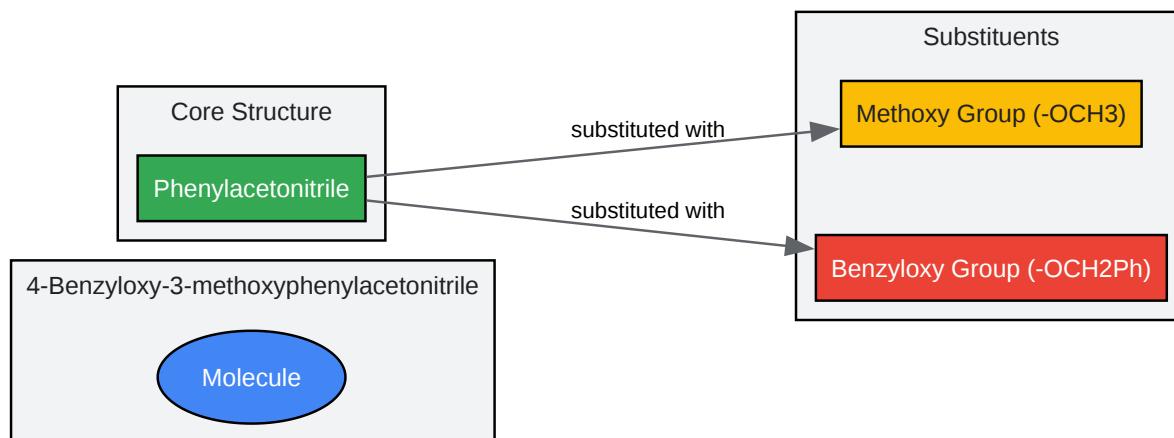
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Benzylxy-3-methoxyphenylacetonitrile
Cat. No.:	B167791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Abstract

4-Benzylxy-3-methoxyphenylacetonitrile, a key organic intermediate, has garnered significant attention within the scientific community, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, it delves into its emerging role as a potential anti-cancer agent, presenting available data on its biological activity. This document aims to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this compound in pharmaceutical research and development.

Molecular Structure and Properties

4-Benzylxy-3-methoxyphenylacetonitrile possesses a molecular formula of $C_{16}H_{15}NO_2$ and a molecular weight of 253.30 g/mol .^[1] Its structure features a phenylacetonitrile core substituted with a methoxy group at the 3-position and a benzylxy group at the 4-position of the phenyl ring.

A logical diagram of the molecular components is presented below:

[Click to download full resolution via product page](#)

Caption: Molecular components of **4-Benzyl-3-methoxyphenylacetonitrile**.

Table 1: Physicochemical Properties of **4-Benzyl-3-methoxyphenylacetonitrile**

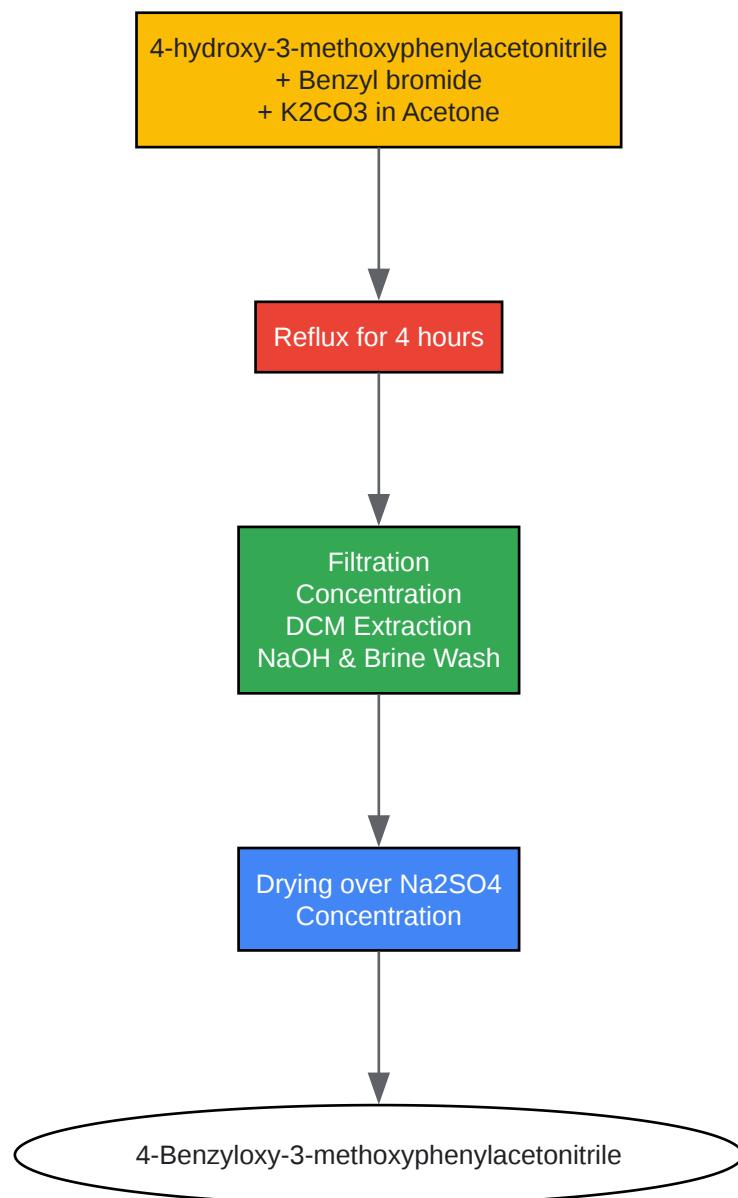
Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₅ NO ₂	[1]
Molecular Weight	253.30 g/mol	[1]
CAS Number	1700-29-4	[1]
Melting Point	68-70 °C	
Appearance	Yellow solid	[2]

Synthesis and Characterization

The synthesis of **4-Benzyl-3-methoxyphenylacetonitrile** is most commonly achieved through the benzylation of 4-hydroxy-3-methoxyphenylacetonitrile.

Experimental Protocol: Synthesis

A widely adopted method for the synthesis of **4-Benzyl-3-methoxyphenylacetonitrile** is detailed below.[2]


Materials:

- 4-hydroxy-3-methoxyphenylacetonitrile
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone
- Dichloromethane (DCM)
- 2N Sodium hydroxide (NaOH) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in acetone, add potassium carbonate (1.2 eq.).
- Stir the resulting suspension for 10 minutes at room temperature.
- Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 4 hours.
- After completion of the reaction (monitored by TLC), filter the suspension and wash the solid residue with acetone.
- Concentrate the filtrate under reduced pressure.
- Dilute the residue with dichloromethane and wash sequentially with 2N NaOH and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product.

The workflow for the synthesis is illustrated in the following diagram:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Benzyl-3-methoxyphenylacetonitrile**.

Spectral Data

While detailed experimental spectra are not readily available in all public databases, the following tables summarize the expected and reported spectral characteristics.

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	254.11756
[M+Na] ⁺	276.09950
[M-H] ⁻	252.10300
[M] ⁺	253.10973

Data predicted by computational tools.

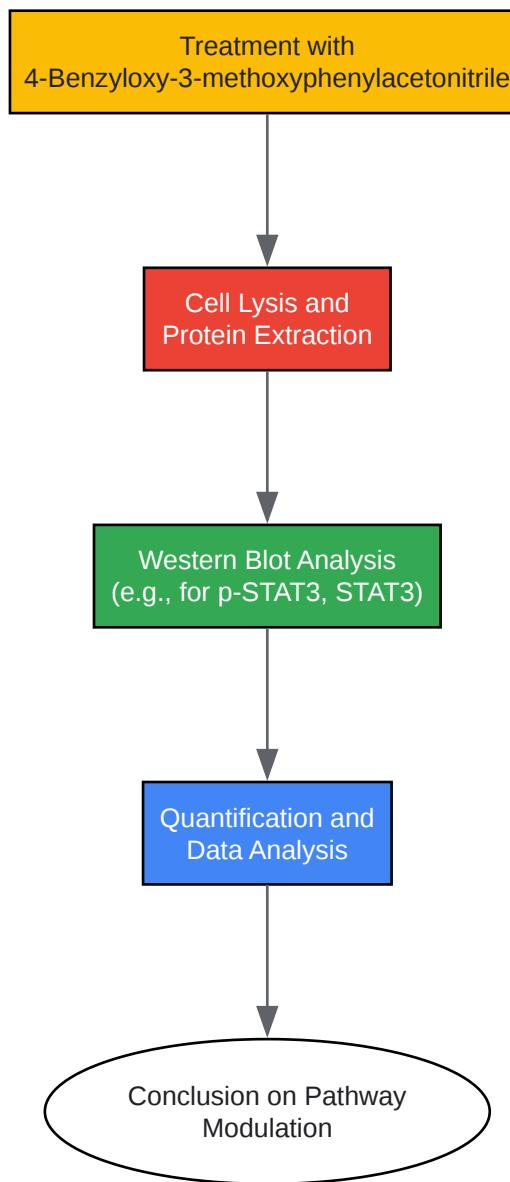
Although specific, experimentally verified NMR and IR peak lists for **4-Benzyl-3-methoxyphenylacetonitrile** are not consistently reported across publicly accessible sources, a synthesis report confirms that the obtained ¹H and ¹³C NMR data were in agreement with literature values.^[2] For reference, typical chemical shift ranges for the functional groups present in the molecule are provided.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
-OCH ₃	3.8 - 4.0	55 - 60
-CH ₂ - (benzylic)	5.0 - 5.2	70 - 75
-CH ₂ -CN	3.6 - 3.8	20 - 25
Aromatic-H	6.8 - 7.5	110 - 150
-C≡N	-	117 - 120

Table 4: Expected Major Infrared Absorption Peaks

Functional Group	Wavenumber (cm ⁻¹)
C-H (aromatic)	3100 - 3000
C-H (aliphatic)	3000 - 2850
C≡N (nitrile)	2260 - 2240
C=C (aromatic)	1600 - 1450
C-O (ether)	1275 - 1200, 1075 - 1020


Biological Activity and Applications in Drug Development

4-Benzylxy-3-methoxyphenylacetonitrile has been identified as a compound of interest in the field of oncology. It is classified as an anti-cancer agent and has been shown to be an effective inhibitor of cancer cells. While extensive public data on its specific cytotoxic effects and mechanisms of action are limited, its structural motifs are present in various biologically active molecules.

Potential Signaling Pathway Involvement

Although the direct signaling pathways modulated by **4-Benzylxy-3-methoxyphenylacetonitrile** are not yet fully elucidated in publicly available literature, a structurally related compound, 4-(Benzylxy)phenol, has been shown to exert immunomodulatory effects through the JAK/STAT signaling pathway. This suggests a potential avenue of investigation for **4-Benzylxy-3-methoxyphenylacetonitrile**'s mechanism of action.

The following diagram illustrates a generalized experimental workflow for assessing the impact of a compound on a signaling pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for signaling pathway analysis.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

To quantify the anti-cancer activity of **4-Benzylxy-3-methoxyphenylacetonitrile**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Materials:

- Human cancer cell line (e.g., MCF-7, HeLa)

- Complete cell culture medium
- **4-Benzylxy-3-methoxyphenylacetonitrile** (dissolved in a suitable solvent like DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **4-Benzylxy-3-methoxyphenylacetonitrile** and a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability compared to the control and determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited).

Conclusion

4-Benzylxy-3-methoxyphenylacetonitrile is a valuable chemical entity with established synthetic routes and clear potential in the development of novel anti-cancer therapeutics. While its detailed biological mechanism of action is an active area of investigation, the information presented in this guide provides a solid foundation for researchers and drug development

professionals. Further studies are warranted to fully elucidate its spectral properties, cytotoxic profile against a broader range of cancer cell lines, and its precise interactions with cellular signaling pathways. Such research will be instrumental in unlocking the full therapeutic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzyl-3-methoxyphenylacetonitrile [webbook.nist.gov]
- 2. 4-BENZYLOXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Benzyl-3-methoxyphenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167791#molecular-structure-of-4-benzyl-3-methoxyphenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com